2-Methyl-2-(pyrazin-2-yl)propanenitrile
Overview
Description
Scientific Research Applications
Anticancer Activity
2-Methyl-2-(pyrazin-2-yl)propanenitrile is used in the synthesis of new 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles. These compounds, synthesized via microwave-assisted procedures, have demonstrated anticancer activity against various human cancer cell lines in nine cancer panels. This indicates a potential role in developing new anticancer drugs (Hadiyal et al., 2020).
Photophysical Properties
2-Methyl-2-(pyrazin-2-yl)propanenitrile is part of a series of ruthenium complexes with 3-(pyrazin-2-yl)-1,2,4-triazole ligands. These complexes have been studied for their photophysical properties, such as UV-vis absorption, emission, and resonance Raman spectroscopies. They exhibit interesting properties in their ground and excited states, relevant to materials science and photonics (Nieuwenhuis et al., 1991).
Antibacterial Properties
A mixed pyrazole-diamine/Ni(II) complex including 2-Methyl-2-(pyrazin-2-yl)propanenitrile was investigated for its antibacterial properties. This research highlights its potential in developing new antibacterial agents (Titi et al., 2021).
Synthesis of Chromophores
The compound is used in synthesizing diphenylaminofluorene-based chromophores with various strong π-electron acceptors. These chromophores, significant in optical nonlinearity studies, are useful in developing materials for photonics and electronics (Morales et al., 2013).
Synthesis of Bipyrazoles and Pyrazolylpyrimidines
2-Methyl-2-(pyrazin-2-yl)propanenitrile reacts with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, important for developing new organic compounds (Dawood et al., 2004).
properties
IUPAC Name |
2-methyl-2-pyrazin-2-ylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-8(2,6-9)7-5-10-3-4-11-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRYYQVFAOPTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652760 | |
Record name | 2-Methyl-2-(pyrazin-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyrazin-2-yl)propanenitrile | |
CAS RN |
5106-58-1 | |
Record name | 2-Methyl-2-(pyrazin-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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